molecular formula C22H19ClN2O6S B1675528 LX2343

LX2343

Numéro de catalogue: B1675528
Poids moléculaire: 474.9 g/mol
Clé InChI: ZGYSGIYKAVUVOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de LX2343 implique plusieurs étapes, en commençant par la préparation des intermédiaires benzodioxole et phénylsulfonyle. Ces intermédiaires sont ensuite couplés dans des conditions de réaction spécifiques pour former le composé final. La voie de synthèse détaillée comprend :

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : LX2343 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés ou déméthoxylés .

4. Applications de la recherche scientifique

This compound présente un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Applications De Recherche Scientifique

LX2343 is a small molecule that has shown potential in treating Alzheimer's disease (AD) by addressing multiple aspects of the disease's pathology . Research indicates that this compound can ameliorate cognitive deficits and reduce amyloid-beta (Aβ) pathology in the brains of transgenic mice . The compound has demonstrated the ability to inhibit Aβ production and promote its clearance .

Scientific Research Applications

Inhibition of Aβ Accumulation and Promotion of Clearance: this compound dose-dependently decreased Aβ accumulation in HEK293-APPsw and CHO-APP cells and facilitated Aβ clearance in SH-SY5Y cells and primary astrocytes . The anti-amyloid effects of this compound are attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage, and the inhibition of BACE1 enzymatic activity (IC50 value of 11.43±0.36 μmol/L) . Additionally, this compound functions as a non-ATP competitive PI3K inhibitor, which negatively regulates AKT/mTOR signaling, thereby promoting autophagy and increasing Aβ clearance .

Improvement of Cognitive Function: Studies involving the administration of this compound in APP/PS1 transgenic mice have shown significant improvements in cognitive deficits and a marked reduction in Aβ pathology in the brain . Similar benefits were observed in AD model rats, where this compound improved cognitive dysfunction .

Mechanisms of Action

  • Inhibition of APP Phosphorylation and Cleavage: this compound inhibits JNK-mediated APP Thr668 phosphorylation, reducing APP cleavage and subsequent Aβ production .
  • Inhibition of BACE1 Activity: this compound inhibits BACE1, an enzyme involved in Aβ production, with an IC50 value of 11.43±0.36 μmol/L .
  • Promotion of Autophagy: By acting as a non-ATP competitive PI3K inhibitor, this compound negatively regulates AKT/mTOR signaling, promoting autophagy and increasing Aβ clearance .
  • Neuroprotection via Oxidative Stress (OS) and Tauopathy Suppression: this compound has demonstrated the ability to alleviate STZ-induced apoptosis in SH-SY5Y cells and mouse primary cortical neurons by mitigating OS and inhibiting the JNK/p38 and pro-apoptotic pathways . It can restore mitochondrial function and morphology, increase ATP biosynthesis, and reduce ROS accumulation in neuronal cells .
  • GSK-3β Inhibition: this compound is a non-ATP competitive GSK-3β inhibitor with an IC50 of 1.84±0.07 μmol/L, effectively inhibiting tau hyperphosphorylation in neuronal cells .

Experimental Models: this compound has been tested in the following models:

ModelDescriptionOutcome
APP/PS1 Transgenic MiceGenetically modified mice that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), leading to Aβ accumulation and cognitive deficits.Administration of this compound ameliorated cognitive deficits and reduced Aβ pathology in the brain .
ICV-STZ RatsRats induced with cognitive dysfunction via intracerebroventricular injection of streptozotocin (STZ).This compound improved cognitive deficits by suppressing OS-induced neuronal apoptosis and tauopathy .
SH-SY5Y CellsHuman neuroblastoma cell line used to study neuronal function and dysfunction.This compound attenuated STZ-induced apoptosis by alleviating OS and inhibiting the JNK/p38 and pro-apoptotic pathways .
Mouse Primary Cortical NeuronsPrimary neuronal cells derived from mouse cortex.This compound attenuated STZ-induced apoptosis by alleviating OS and inhibiting the JNK/p38 and pro-apoptotic pathways .

Mécanisme D'action

LX2343 exerce ses effets par le biais de plusieurs mécanismes :

Comparaison Avec Des Composés Similaires

LX2343 est unique par son action double sur la production et l’élimination de l’amyloïde β. Des composés similaires comprennent :

Comparé à ces composés, this compound offre une approche multiforme en ciblant à la fois la pathologie de l’amyloïde β et de la tau, ce qui en fait un candidat prometteur pour le traitement de la maladie d’Alzheimer .

Activité Biologique

LX2343 is a small molecule that has garnered attention for its potential therapeutic effects in Alzheimer's disease (AD) models. This compound exhibits multiple biological activities that contribute to its neuroprotective effects, particularly in ameliorating cognitive deficits associated with AD. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound operates through several mechanisms that target key pathological features of Alzheimer's disease:

  • Amyloid-beta (Aβ) Production Inhibition :
    • This compound has been shown to reduce Aβ accumulation in various cell lines, including HEK293-APP and CHO-APP cells. The compound dose-dependently decreased Aβ levels (5–20 μmol/L) and promoted clearance in SH-SY5Y cells and primary astrocytes. The inhibition of Aβ production is attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage and reduces the enzymatic activity of BACE1 with an IC50 value of 11.43 ± 0.36 μmol/L .
  • Promotion of Autophagy :
    • This compound acts as a non-ATP competitive PI3K inhibitor, negatively regulating the AKT/mTOR signaling pathway. This action promotes autophagy, enhancing the clearance of Aβ .
  • Neuroprotection Against Oxidative Stress :
    • In AD model rats induced by intracerebroventricular injection of STZ, this compound significantly reduced oxidative stress-induced neuronal apoptosis and tau hyperphosphorylation. The compound restored mitochondrial function and morphology, increased ATP biosynthesis, and reduced ROS accumulation in neuronal cells .
  • GSK-3β Inhibition :
    • This compound functions as a non-ATP competitive inhibitor of GSK-3β with an IC50 of 1.84 ± 0.07 μmol/L, inhibiting tau hyperphosphorylation and contributing to its neuroprotective effects .

Cognitive Improvement in Animal Models

A series of studies have demonstrated the efficacy of this compound in improving cognitive function in animal models:

  • APP/PS1 Transgenic Mice : Administration of this compound significantly ameliorated cognitive deficits and reduced Aβ pathology in the brains of APP/PS1 transgenic mice .
  • ICV-STZ Rats : In another study involving ICV-STZ rats, treatment with this compound (7, 21 mg·kg−1·d−1 for 5 weeks) resulted in improved cognitive performance as assessed by the Morris water maze test .

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeModelTreatment DosageKey Findings
In vitroHEK293-APP cells5–20 μmol/LDecreased Aβ accumulation; inhibited BACE1 activity
In vitroSH-SY5Y cells5–20 μmol/LPromoted autophagy; increased Aβ clearance
Animal StudyAPP/PS1 MiceNot specifiedAmeliorated cognitive deficits; reduced Aβ pathology
Animal StudyICV-STZ Rats7, 21 mg·kg−1·d−1Improved cognitive function; reduced oxidative stress

Case Studies

Several case studies have highlighted the impact of this compound on cognitive function and neuroprotection:

  • Case Study on APP/PS1 Transgenic Mice : This study illustrated how this compound administration led to notable improvements in memory retention and learning abilities compared to control groups, emphasizing its therapeutic potential for AD .
  • Oxidative Stress Mitigation : Another case study focused on the ability of this compound to mitigate oxidative stress in neuronal cultures, showcasing its role in preserving neuronal integrity under stress conditions .

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSGIYKAVUVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LX2343
Reactant of Route 2
Reactant of Route 2
LX2343
Reactant of Route 3
Reactant of Route 3
LX2343
Reactant of Route 4
Reactant of Route 4
LX2343
Reactant of Route 5
Reactant of Route 5
LX2343
Reactant of Route 6
LX2343

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.